molecular formula C18H20N4O5 B14153171 N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide

N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B14153171
M. Wt: 372.4 g/mol
InChI Key: OMLLGNQJKXQVKT-YBFXNURJSA-N
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Description

N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde with 2-morpholin-4-ylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furan ring with a nitrophenyl group and a morpholinylacetamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C18H20N4O5/c1-13-2-3-14(22(24)25)10-16(13)17-5-4-15(27-17)11-19-20-18(23)12-21-6-8-26-9-7-21/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)/b19-11+

InChI Key

OMLLGNQJKXQVKT-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3CCOCC3

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3CCOCC3

solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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